5,8-Difluoro-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoro-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 5,8-Difluoro-2-phenylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the cyclocondensation of 2-bromo-5,8-difluoroaniline with 2-phenylacetyl chloride in the presence of a base, followed by oxidation to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5,8-Difluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Difluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5,8-Difluoro-2-phenylquinoline-4-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
5-Fluoroquinoline: A simpler fluorinated quinoline with antibacterial properties.
6-Fluoroquinoline: Another fluorinated quinoline with potential antimalarial activity.
8-Fluoroquinoline: Known for its antiviral properties.
The uniqueness of this compound lies in its dual fluorination at positions 5 and 8, which enhances its biological activity and stability compared to mono-fluorinated derivatives .
Properties
Molecular Formula |
C16H9F2NO2 |
---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
5,8-difluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9F2NO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
QQXRJYFYCSIZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.